![molecular formula C11H7N3O4S B1427654 2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol CAS No. 1178675-00-7](/img/structure/B1427654.png)
2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol
Overview
Description
2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol is a chemical compound with the molecular formula C11H7N3O4S and a molecular weight of 277.26 g/mol. This compound is characterized by its nitroimidazo[2,1-b][1,3]thiazol-6-yl group attached to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of nitration agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the formation of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and purification processes to achieve the desired purity and yield. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phenol group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Formation of anilines or other reduced nitro compounds.
Substitution: Formation of substituted phenols or imidazo[2,1-b][1,3]thiazoles.
Scientific Research Applications
2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe for studying biological systems, particularly in the context of cellular imaging and diagnostics.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The phenol group can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
2-({5-Aminoimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol: This compound differs by having an amino group instead of a nitro group.
2-({5-Methylimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol: This compound has a methyl group instead of a nitro group.
2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)aniline: This compound has an aniline group instead of a phenol group.
These compounds exhibit different chemical and biological properties due to the variations in their functional groups, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)oxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O4S/c15-7-3-1-2-4-8(7)18-9-10(14(16)17)13-5-6-19-11(13)12-9/h1-6,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFWAUNZZGJIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=C(N3C=CSC3=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


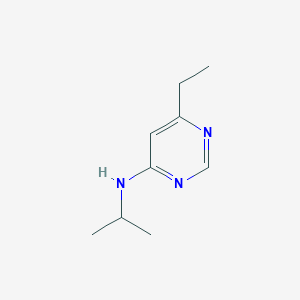
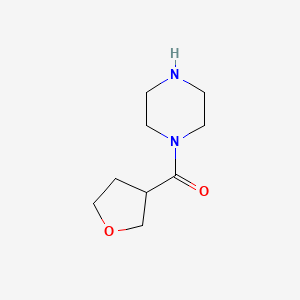
![N-[(1H-1,2,3-triazol-5-yl)methyl]aniline](/img/structure/B1427575.png)


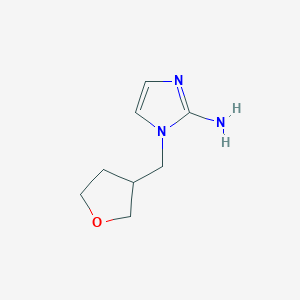
![[6-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B1427581.png)
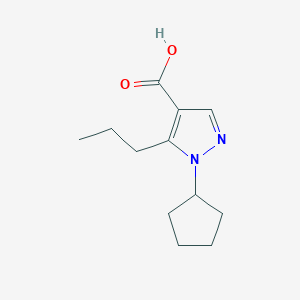
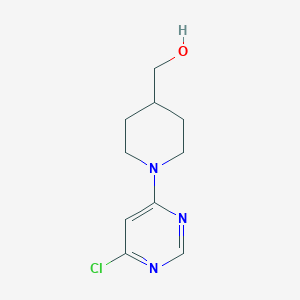
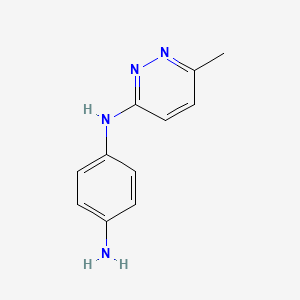


![N-[(2-methoxypyridin-3-yl)methyl]thiolan-3-amine](/img/structure/B1427593.png)

